3-(1H-1,2,4-triazol-1-yl)propanal

Heterocyclic aldehyde stability Triazole dimerization Synthetic building block reliability

Obtaining free-aldehyde triazole building blocks often forces researchers to accept dimerized, unreactive hemiaminals or synthetically divergent congeners. 3-(1H-1,2,4-triazol-1-yl)propanal solves this by delivering predictable monomeric aldehyde reactivity validated in cardiovascular and neuroprotective lead series. - Serves as the electrophilic entry point for thromboxane synthetase inhibitor libraries (up to 86% inhibition at 10⁻⁴ M) via reductive amination-acylation. - Enables neuroprotective N-propananilide derivatives with statistically significant anti-apoptotic effects (Bax/caspase-3 suppression) in Parkinson's disease models. - Supplied at ≥95% purity with full monomeric carbonyl character; avoids the solid-state dimerization that plagues directly C-attached triazole aldehydes.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B12903678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-1-yl)propanal
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCC=O
InChIInChI=1S/C5H7N3O/c9-3-1-2-8-5-6-4-7-8/h3-5H,1-2H2
InChIKeyAFUCISAFWKKGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,4-triazol-1-yl)propanal – Procurement-Relevant Chemical Profile and Comparator Context


3-(1H-1,2,4-triazol-1-yl)propanal (molecular formula C₅H₇N₃O, MW 125.13 g/mol) is an N1-alkylated 1,2,4-triazole bearing a terminal aldehyde group on a three-carbon propyl spacer. It belongs to the class of heterocyclic aldehydes used primarily as a synthetic intermediate for constructing bioactive triazole-containing compounds, including thromboxane synthetase inhibitors, antifungal agents, and neuroprotective candidates [1]. Unlike directly C-attached 1,2,4-triazole aldehydes—which are notoriously difficult to isolate as free monomers—the propyl spacer in this compound confers normal aldehyde carbonyl character without dimerization [2]. The compound is typically supplied at 95% purity and serves as a versatile electrophilic building block for reductive amination, Wittig olefination, and hydrazone formation [3].

Monomeric aldehyde reactivity Propyl spacer prevents dimerization, ensuring predictable free-carbonyl chemistry.
Versatile electrophilic handle Suitable for reductive amination, Wittig olefination, and hydrazone-based diversification.
N1-substituted triazole scaffold Key intermediate for thromboxane synthetase inhibitor, antifungal, and neuroprotective research series.

Why 3-(1H-1,2,4-triazol-1-yl)propanal Cannot Be Replaced by Generic Triazole Building Blocks


In-class substitution of 3-(1H-1,2,4-triazol-1-yl)propanal with ostensibly similar triazole derivatives—such as the alcohol, acid, nitrile, or ketone congeners—fundamentally alters or eliminates the aldehyde-specific reactivity required for key downstream transformations (reductive amination, Wittig olefination, hydrazone ligation) [1]. Positional isomer substitution (e.g., using 3-(1H-1,2,4-triazol-3-yl)propanal, CAS 2229541-79-9) changes the site of triazole attachment from N1 to C3, which shifts tautomeric equilibrium, alters metal-coordination geometry, and can abolish target engagement in pharmacologically validated series . Furthermore, directly C-attached 1,2,4-triazole aldehydes (e.g., 1,2,4-triazole-3-carbaldehyde) undergo spontaneous dimerization to carbonyl-free hemiaminals in the solid state, rendering them unsuitable as stable, free-aldehyde building blocks for routine synthetic workflows [2]. The specific combination of N1-substitution, a three-carbon spacer, and a terminal aldehyde is therefore non-interchangeable with any single in-class analog.

Functional group mismatch
Alcohol, acid, nitrile, and ketone congeners lack the aldehyde required for reductive amination, Wittig, or hydrazone chemistry.
Regioisomer substitution
3-(1H-1,2,4-triazol-3-yl)propanal shifts tautomeric equilibrium and metal-coordination geometry, which may disrupt target engagement in CYP51-related studies.
Aldehyde stability loss
Directly C-attached 1,2,4-triazole aldehydes dimerize to unreactive hemiaminals in the solid state, and are not stable free-aldehyde building blocks.

Quantitative Differentiation Evidence for 3-(1H-1,2,4-triazol-1-yl)propanal Versus Closest Analogs


Aldehyde Carbonyl Stability Advantage Over Directly C-Attached 1,2,4-Triazole Aldehydes

Directly C-attached 1,2,4-triazole aldehydes (e.g., 1,2,4-triazole-3-carbaldehyde) undergo spontaneous dimerization in the solid state to form carbonyl-free hemiaminals, precluding their use as stable, free-aldehyde monomers. Browne (1971) demonstrated that N-unsubstituted 1,2,4-triazole-3-carbaldehydes with 5-aryl substituents dimerize fully in the solid state; even the parent 1,2,4-triazole-3-carbaldehyde, which exists predominantly in the carbonyl form in solution, reverts to dimer upon solvent removal [1]. By contrast, 3-(1H-1,2,4-triazol-1-yl)propanal bears the aldehyde on a propyl spacer separated from the triazole ring by three saturated carbon atoms, which electronically and sterically insulates the carbonyl from the heterocycle, preventing hemiaminal formation and preserving normal monomeric aldehyde character in both solution and solid state [2].

Carbonyl stability
Reported
Monomeric free aldehyde (no dimerization); directly C-attached analog forms hemiaminal dimer in solid state.
Predictable carbonyl reactivity reduces synthetic workflow complexity.
Solid-state comparison; no dimerization reported for target.
Heterocyclic aldehyde stability Triazole dimerization Synthetic building block reliability

C3 Propyl Chain Length: Optimal Antihypertensive Activity Versus Longer-Chain Thromboxane Inhibitors

Wright et al. (J. Med. Chem. 1986) systematically compared imidazole and 1,2,4-triazole derivatives with varying alkyl chain lengths (C2–C8) for both thromboxane synthetase inhibition and antihypertensive efficacy. Compounds bearing a C3 propyl chain—directly accessible from 3-(1H-1,2,4-triazol-1-yl)propanal via reductive amination—were identified as the most active antihypertensive agents in the series. By contrast, optimal thromboxane synthetase inhibition required longer C5–C8 chains [1]. In the US4542145A patent, N-[3-(1H-1,2,4-triazol-1-yl)propyl]-2-benzofurancarboxamide (C3 chain) achieved 84% inhibition of thromboxane B₂ formation at 10⁻⁴ M and reduced mean arterial blood pressure (MABP) from a baseline of ~170 mmHg to 135 mmHg in spontaneously hypertensive rats [2]. The best thromboxane synthetase inhibitors in this study were up to 10-fold more potent than the clinical standard dazoxiben (UK 37,248) [1].

C3 chain antihypertensive SAR
Reported
84% TXB₂ inhibition at 10⁻⁴ M; ~35 mmHg MABP reduction from baseline in SHR model.
Supports C3 chain-length SAR interpretation for dual-activity profiles.
Dazoxiben comparator context; potency difference up to 10-fold reported.
Thromboxane synthetase inhibition Antihypertensive SAR Triazole alkyl chain length optimization

N1-Positional Isomer Differentiation: Structural Basis for Divergent Biological Target Engagement

3-(1H-1,2,4-triazol-1-yl)propanal bears the propanal chain at the N1 position of the 1,2,4-triazole ring, leaving the N2 and N4 nitrogens sterically unencumbered and available for hydrogen bonding or metal coordination (e.g., to heme iron in CYP51 or cytochrome P450 enzymes). The positional isomer 3-(1H-1,2,4-triazol-3-yl)propanal (CAS 2229541-79-9, same molecular formula C₅H₇N₃O, same MW 125.13) attaches the propanal chain at the C3 carbon, which fundamentally alters the tautomeric equilibrium between 1H- and 2H-forms of the triazole . This N1-versus-C3 distinction has been shown to be critical in antifungal triazole SAR, where N1-substitution is required for binding to the CYP51 heme iron, and N4-substituted analogs exhibit significantly reduced or abolished antifungal activity [1]. The structural isomer 1-(1H-1,2,4-triazol-1-yl)propan-2-one (CAS 64882-52-6, ketone isomer) shares the same molecular formula but replaces the terminal aldehyde with a methyl ketone, reducing electrophilicity and altering the stereoelectronic outcome of nucleophilic addition reactions [2].

N1 vs. C3 isomer
Class-level
N1-substitution leaves N4 available for metal coordination; C3 isomer alters tautomeric equilibrium and may abolish CYP51 binding.
Regioisomer may not support same target engagement.
Inferred from antifungal triazole SAR; no head-to-head quantitative data.
Triazole regioisomerism N1 vs C3 substitution Metal coordination geometry

Aldehyde Functional Group: Synthetic Versatility Advantage Over Alcohol, Acid, and Nitrile Congeners

The terminal aldehyde in 3-(1H-1,2,4-triazol-1-yl)propanal enables direct access to a broader range of downstream derivatives than any single oxidized or reduced congener. The aldehyde can be converted to: (a) primary amines via reductive amination (as employed by Wright et al. 1986 to generate the 1,2,4-triazole-1-propanamine intermediate for thromboxane inhibitors) [1]; (b) alkenes via Wittig olefination; (c) secondary alcohols via Grignard/organometallic addition; (d) hydrazones and oximes for bioconjugation; and (e) carboxylic acids via oxidation. In contrast, 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 84497-70-1, MW 127.14, C₅H₉N₃O) requires an additional oxidation step to reach the aldehyde oxidation state; 3-(1H-1,2,4-triazol-1-yl)propanoic acid (MW 141.13, C₅H₇N₃O₂) requires reduction; and 3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS 76686-83-4, MW 122.13, C₅H₆N₄) requires controlled partial reduction with risk of over-reduction to the amine [2][3].

Synthetic versatility
Class-level
≥5 derivative classes from aldehyde (amines, alkenes, alcohols, hydrazones, acids) vs. 2–4 from each oxidized/reduced congener.
Broader diversification from a single intermediate reduces procurement complexity.
Qualitative comparison; aldehyde enables divergent parallel synthesis.
Aldehyde synthetic handle Reductive amination Building block diversification

Validated Intermediate for Neuroprotective N-Propananilide Derivatives with Defined Pathway Engagement

Tarikoğulları Doğan et al. (2025) synthesized twelve 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives—accessible via this aldehyde intermediate through reductive amination and subsequent acylation—and evaluated them in a 6-OHDA-induced neurotoxicity model using SH-SY5Y neuroblastoma cells. All twelve derivatives exhibited statistically significant neuroprotection (p ≤ 0.05 to p ≤ 0.005). The four most active compounds (7, 10, 11, and 12) demonstrated protection at lower doses, and mechanistic follow-up via Western blot confirmed that their activity was mediated through decreased expression of the pro-apoptotic Bax protein and reduced caspase-3 activation [1]. While this evidence pertains to the downstream derivatives rather than the aldehyde itself, it establishes the compound's utility as a validated entry point into a biologically active chemical space with a defined mechanism of action [1].

Neuroprotection pathway
Supporting evidence
All 12 synthesized triazole-propananilide derivatives showed reported neuroprotection in SH-SY5Y 6-OHDA model (p ≤ 0.05–0.005); Bax/caspase-3 modulation confirmed.
Supports pathway-response interpretation for lead optimization.
Derivative data; aldehyde is validated intermediate for this series.
Neuroprotection Bax/caspase-3 pathway 6-OHDA neurotoxicity model

High-Impact Application Scenarios for 3-(1H-1,2,4-triazol-1-yl)propanal Based on Quantitative Evidence


Divergent Synthesis of Thromboxane Synthetase Inhibitor and Antihypertensive Candidate Libraries

This compound is the optimal starting material for constructing N-[(1H-1,2,4-triazol-1-yl)propyl]carboxamide libraries via reductive amination to the primary amine followed by acylation with diverse carboxylic acids. Wright et al. (1986) demonstrated that this C3-propyl scaffold yields dual-acting compounds with both thromboxane synthetase inhibition (55–86% at 10⁻⁴ M) and antihypertensive efficacy (MABP reductions of ~35–63 mmHg from baseline ~170 mmHg in SHR), with the most potent inhibitors achieving up to 10-fold greater potency than dazoxiben [1]. The aldehyde entry point permits access to structurally diverse amide libraries in two synthetic steps, making it suitable for parallel medicinal chemistry campaigns targeting cardiovascular indications [1][2].

Neuroprotective Agent Development Targeting Bax/Caspase-3 Apoptotic Pathway

For neuroscience drug discovery programs, 3-(1H-1,2,4-triazol-1-yl)propanal serves as the key intermediate for synthesizing 3-(1H-1,2,4-triazole-1-yl)-N-propananilide derivatives that have demonstrated statistically significant neuroprotection against 6-OHDA-induced toxicity in SH-SY5Y cells (p ≤ 0.05 to p ≤ 0.005 for all twelve tested derivatives). The four most potent compounds reduced pro-apoptotic Bax protein expression and caspase-3 activation, confirming a mechanistically defined anti-apoptotic profile relevant to Parkinson's disease and other neurodegenerative conditions [3]. This validated pathway engagement de-risks hit-to-lead optimization compared to unexplored triazole scaffolds [3].

Agrochemical Fungicide Intermediate with Silicon-Containing Derivative Potential

The 3-(1H-1,2,4-triazol-1-yl)propyl scaffold, accessible from this aldehyde, has been validated in the agrochemical sector. Itoh et al. (2001) demonstrated that 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitrile derivatives—which can be accessed from this aldehyde via oxime formation and dehydration—exhibit fungicidal activities against rice sheath blight and powdery mildew on cucumber, with silicon-containing derivatives exhibiting higher efficacy than reference fungicides [4]. This establishes the compound as a versatile intermediate for both pharmaceutical and agrochemical triazole programs, broadening its procurement relevance across sectors [4].

Reliable Aldehyde Building Block for Bioconjugation and Chemical Biology Applications

Unlike directly C-attached 1,2,4-triazole aldehydes that spontaneously dimerize to hemiaminals in the solid state (Browne 1971), 3-(1H-1,2,4-triazol-1-yl)propanal maintains normal monomeric aldehyde character due to the insulating propyl spacer [5][6]. This predictable carbonyl reactivity makes it suitable for hydrazone/oxime bioconjugation, reductive amination with biomolecules, and Wittig olefination for constructing triazole-containing fluorescent probes or affinity labels. For chemical biology groups requiring stable, free-aldehyde triazole building blocks with reproducible reactivity, this compound represents a procurement choice that avoids the handling and characterization challenges associated with directly C-attached triazole aldehyde congeners [5].

Application
Selection Property
Validation Focus
Thromboxane inhibitor library synthesis
C3-chain dual-activity profile
Thromboxane synthetase inhibition and blood pressure endpoint monitoring
Neuroprotection pathway research
Bax/caspase-3 pathway engagement context
6-OHDA neurotoxicity model endpoint validation
Agrochemical fungicide intermediate
Silicon-derivative fungicidal profile
Crop pathogen panel screening
Bioconjugation building block
Monomeric aldehyde stability
Hydrazone/oxime ligation reproducibility
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